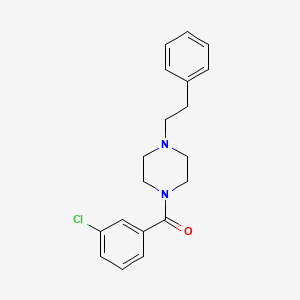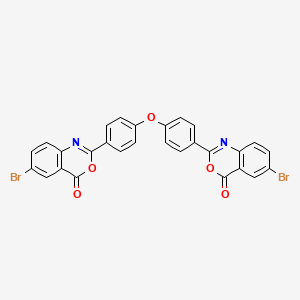![molecular formula C34H52N2O4 B4892099 1-[4-[2-Hydroxy-3-(2,2,7-trimethyl-5-azatricyclo[5.2.0.01,3]nonan-5-yl)propoxy]phenoxy]-3-(2,2,7-trimethyl-5-azatricyclo[5.2.0.01,3]nonan-5-yl)propan-2-ol](/img/structure/B4892099.png)
1-[4-[2-Hydroxy-3-(2,2,7-trimethyl-5-azatricyclo[5.2.0.01,3]nonan-5-yl)propoxy]phenoxy]-3-(2,2,7-trimethyl-5-azatricyclo[5.2.0.01,3]nonan-5-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[2-Hydroxy-3-(2,2,7-trimethyl-5-azatricyclo[52001,3]nonan-5-yl)propoxy]phenoxy]-3-(2,2,7-trimethyl-5-azatricyclo[52001,3]nonan-5-yl)propan-2-ol is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-Hydroxy-3-(2,2,7-trimethyl-5-azatricyclo[5.2.0.01,3]nonan-5-yl)propoxy]phenoxy]-3-(2,2,7-trimethyl-5-azatricyclo[5.2.0.01,3]nonan-5-yl)propan-2-ol typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-Hydroxy-3-(2,2,7-trimethyl-5-azatricyclo[5.2.0.01,3]nonan-5-yl)propoxy]phenoxy]-3-(2,2,7-trimethyl-5-azatricyclo[5.2.0.01,3]nonan-5-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-[4-[2-Hydroxy-3-(2,2,7-trimethyl-5-azatricyclo[52001,3]nonan-5-yl)propoxy]phenoxy]-3-(2,2,7-trimethyl-5-azatricyclo[520
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-[2-Hydroxy-3-(2,2,7-trimethyl-5-azatricyclo[5.2.0.01,3]nonan-5-yl)propoxy]phenoxy]-3-(2,2,7-trimethyl-5-azatricyclo[5.2.0.01,3]nonan-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of actions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-[4-[2-Hydroxy-3-(2,2,7-trimethyl-5-azatricyclo[5.2.0.01,3]nonan-5-yl)propoxy]phenoxy]-3-(2,2,7-trimethyl-5-azatricyclo[5.2.0.01,3]nonan-5-yl)propan-2-ol include other azatricyclo nonane derivatives and phenoxypropanol compounds.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(2,2,7-trimethyl-5-azatricyclo[5.2.0.01,3]nonan-5-yl)propoxy]phenoxy]-3-(2,2,7-trimethyl-5-azatricyclo[5.2.0.01,3]nonan-5-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N2O4/c1-29(2)27-17-35(21-31(5)11-13-33(27,29)31)15-23(37)19-39-25-7-9-26(10-8-25)40-20-24(38)16-36-18-28-30(3,4)34(28)14-12-32(34,6)22-36/h7-10,23-24,27-28,37-38H,11-22H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZWAVUNSVZKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C13CCC3(CN(C2)CC(COC4=CC=C(C=C4)OCC(CN5CC6C(C67CCC7(C5)C)(C)C)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
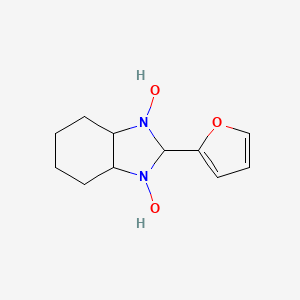
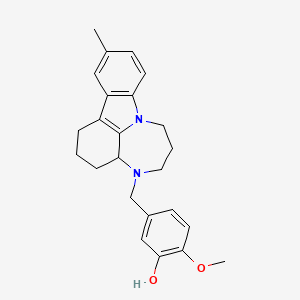
![5-[(E)-[1-(3,4-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-methoxybenzoic acid](/img/structure/B4892037.png)
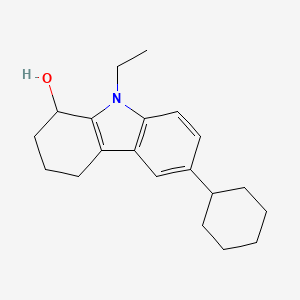
![1-Ethoxy-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B4892041.png)
![4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)
![2-[4-(4-Chloro-3,5-dimethylphenoxy)butylamino]ethanol](/img/structure/B4892061.png)
![N-[(4-chlorophenoxy)acetyl]alanine](/img/structure/B4892064.png)
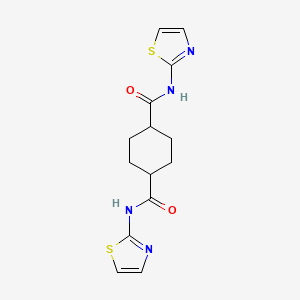

![4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4892075.png)
![ethyl 2-(2-{[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B4892081.png)
